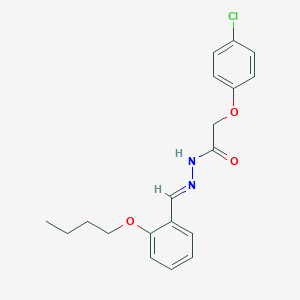![molecular formula C15H14FN3O2 B423015 4-[(2-fluorobenzyl)oxy]benzaldehyde semicarbazone](/img/structure/B423015.png)
4-[(2-fluorobenzyl)oxy]benzaldehyde semicarbazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-fluorobenzyl)oxy]benzaldehyde semicarbazone is a synthetic organic compound characterized by its unique chemical structure. This compound features a hydrazinecarboxamide group linked to a benzylidene moiety, which is further substituted with a 2-fluorobenzyl group. The presence of the fluorine atom in the benzyl group imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-fluorobenzyl)oxy]benzaldehyde semicarbazone typically involves a multi-step process. One common method includes the condensation of 4-hydroxybenzaldehyde with 2-fluorobenzyl bromide to form 4-[(2-fluorobenzyl)oxy]benzaldehyde. This intermediate is then reacted with hydrazinecarboxamide under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
4-[(2-fluorobenzyl)oxy]benzaldehyde semicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The fluorine atom in the benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols. Substitution reactions can result in a variety of substituted benzyl derivatives.
科学的研究の応用
4-[(2-fluorobenzyl)oxy]benzaldehyde semicarbazone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-[(2-fluorobenzyl)oxy]benzaldehyde semicarbazone involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact pathways and targets are still under investigation, but the compound’s unique structure plays a crucial role in its activity.
類似化合物との比較
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, where the chlorine group is replaced by fluorine.
Ethyl 3-(furan-2-yl)propionate: A compound used as a flavoring agent in the food industry.
Uniqueness
4-[(2-fluorobenzyl)oxy]benzaldehyde semicarbazone is unique due to its specific substitution pattern and the presence of the hydrazinecarboxamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C15H14FN3O2 |
|---|---|
分子量 |
287.29g/mol |
IUPAC名 |
[(E)-[4-[(2-fluorophenyl)methoxy]phenyl]methylideneamino]urea |
InChI |
InChI=1S/C15H14FN3O2/c16-14-4-2-1-3-12(14)10-21-13-7-5-11(6-8-13)9-18-19-15(17)20/h1-9H,10H2,(H3,17,19,20)/b18-9+ |
InChIキー |
QFNZWGPELGOICQ-GIJQJNRQSA-N |
異性体SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)/C=N/NC(=O)N)F |
SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C=NNC(=O)N)F |
正規SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C=NNC(=O)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-({N-methyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B422933.png)

![2-METHOXY-5-{[(E)-2-(PHENYLSULFONYL)HYDRAZONO]METHYL}PHENYL 1-NAPHTHOATE](/img/structure/B422936.png)
![N'-[4-(benzyloxy)-3-chlorobenzylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B422940.png)
![N-cyclohexyl-3,4-dimethoxy-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B422941.png)
![2-METHOXY-5-{[(E)-2-(3-NITROBENZOYL)HYDRAZONO]METHYL}PHENYL BENZOATE](/img/structure/B422942.png)

![N'-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-3-nitrobenzohydrazide](/img/structure/B422946.png)
![2-CHLORO-6-ETHOXY-4-{[(E)-2-(2-METHOXY-4-METHYLBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHOXYBENZOATE](/img/structure/B422947.png)
![9-[4-(allyloxy)-3-methoxyphenyl]-3,3,6,6,10-pentamethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B422948.png)
![2-METHOXY-4-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 1-NAPHTHOATE](/img/structure/B422950.png)
![4-((E)-{[(4-chlorophenoxy)acetyl]hydrazono}methyl)-2-methoxyphenyl 4-methylbenzoate](/img/structure/B422952.png)

![N'-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B422955.png)
